chemical structure and properties of 6-Oxo-2-piperidinepropanoic acid
chemical structure and properties of 6-Oxo-2-piperidinepropanoic acid
This guide provides an in-depth technical analysis of 6-Oxo-2-piperidinepropanoic acid (CAS: 90088-17-8), a specialized heterocyclic building block used in medicinal chemistry.
Chemical Structure, Properties, and Synthetic Utility[1][2]
Part 1: Executive Technical Summary
6-Oxo-2-piperidinepropanoic acid (Systematic Name: 3-(6-oxopiperidin-2-yl)propanoic acid) is a functionalized
Clarification on Nomenclature:
-
Target Compound: 6-Oxo-2-piperidinepropanoic acid (CAS 90088-17-8).[1][2]
-
Distinction: Do not confuse with "6-OXO" (androst-4-ene-3,6,17-trione), an anabolic steroid supplement. The two are chemically unrelated.
Part 2: Chemical Identity & Structural Analysis
2.1 Molecular Descriptors
| Property | Data |
| CAS Registry Number | 90088-17-8 |
| IUPAC Name | 3-(6-oxopiperidin-2-yl)propanoic acid |
| Molecular Formula | C |
| Molecular Weight | 171.19 g/mol |
| Stereochemistry | Contains one chiral center at C2.[3] Commercial supplies may be racemic or enantiopure (S/R). |
| Functional Groups | Secondary Lactam (cyclic amide), Carboxylic Acid |
2.2 Structural Topology & Reactivity
The molecule consists of a six-membered piperidin-2-one ring substituted at the 6-position (relative to the carbonyl) or 2-position (relative to the nitrogen, IUPAC standard) with a propanoic acid side chain.
-
Lactam Ring (A): The
-lactam provides a rigid template that mimics the -turn of peptides. The amide bond is planar and resistant to hydrolysis under physiological conditions. -
Carboxylic Acid (B): A reactive handle for amide coupling or esterification, allowing the attachment of pharmacophores.
-
Lactam Nitrogen (C): A weak nucleophile (
~17). It can be alkylated to introduce diversity but requires strong bases (e.g., NaH) or transition metal catalysis.
Figure 1: Functional decomposition of the 6-Oxo-2-piperidinepropanoic acid scaffold.
Part 3: Physicochemical Properties
| Parameter | Value / Range | Significance |
| Physical State | White to off-white crystalline powder | Solid-phase handling |
| Melting Point | 160–161 °C | Indicator of purity; high MP suggests strong intermolecular H-bonding (dimerization). |
| Solubility | DMSO, Methanol, Water (pH dependent) | Soluble in polar protic/aprotic solvents. |
| pKa (Acid) | ~4.5 – 4.8 (Predicted) | Typical for aliphatic carboxylic acids; deprotonated at physiological pH. |
| LogP | -0.4 to 0.2 (Predicted) | Hydrophilic; likely requires esterification for cell permeability in early assays. |
Part 4: Synthesis & Manufacturing Pathways
The synthesis of 6-oxo-2-piperidinepropanoic acid typically follows routes designed to establish the lactam ring while preserving the carboxylic acid side chain.
4.1 Primary Synthetic Route: Cyclization of Amino-Diacids
A robust method involves the thermal or acid-catalyzed cyclization of 2-amino-octanedioic acid (or similar long-chain amino dicarboxylic acid precursors), although the specific C2-propanoic homolog often requires more tailored approaches.
Protocol: Modified Dieckmann Condensation/Cyclization
-
Precursor: Diethyl 2-aminosuberate (protected).
-
Cyclization: Treatment with base (NaOEt) or heat to induce lactamization between the amine and the
-ester. -
Hydrolysis: Selective hydrolysis of the side-chain ester to the free acid.
4.2 Alternative Route: Hydrogenation of Pyridine Derivatives
For the racemic compound, hydrogenation of 3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid or related pyridine-acrylic acid derivatives over PtO
Figure 2: General synthetic flow for accessing the piperidinone scaffold.
Part 5: Applications in Drug Discovery
5.1 Peptidomimetics & Foldamers
This scaffold is used to induce
5.2 Indolizidinone Synthesis
The compound serves as a precursor to indolizidinone bicyclic systems.
-
Mechanism: Reduction of the carboxylic acid to an aldehyde or alcohol, followed by intramolecular cyclization onto the lactam nitrogen (often requiring activation), yields the 5,6-bicyclic system found in various alkaloids.
5.3 FKBP Inhibition
Derivatives of pipecolic acid (the homolog) are classic scaffolds for FK506-binding protein (FKBP) inhibitors. The propanoic acid extension allows for probing deeper binding pockets or attaching "linker" units for PROTAC (Proteolysis Targeting Chimera) design.
Part 6: Experimental Protocol (Standardization)
Protocol: Amide Coupling of 6-Oxo-2-piperidinepropanoic Acid Use this protocol to attach the scaffold to an amine-bearing pharmacophore.
Reagents:
-
Substrate: 6-Oxo-2-piperidinepropanoic acid (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv) or EDC.HCl (1.5 equiv) / HOBt
-
Base: DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
-
Amine Partner: R-NH
(1.1 equiv)
Step-by-Step:
-
Activation: Dissolve the acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under N
. Add DIPEA (3.0 equiv). -
Coupling: Add HATU (1.2 equiv) and stir for 5 minutes to form the activated ester.
-
Addition: Add the amine partner (1.1 equiv) dropwise.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target Mass = MW
+ MW - 18). -
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO
, and brine. Dry over Na SO . -
Purification: Flash chromatography (MeOH/DCM gradient).
Self-Validation Check:
-
If yield is low: Check for lactam ring opening (unlikely under these conditions) or steric hindrance at the amine.
-
NMR Verification: Look for the diagnostic multiplets of the piperidine ring protons (1.5–2.4 ppm) and the distinct downfield shift of the
-proton adjacent to the lactam nitrogen.
Part 7: References
-
ChemicalBook. (2025). 6-Oxo-2-piperidinepropanoic acid - CAS 90088-17-8 Properties and Suppliers.[1]Link
-
Sigma-Aldrich. (2025). Product Specification: (S)-6-Oxo-2-piperidinecarboxylic acid (Homolog Reference).Link
-
Couty, F. (1999). Synthesis of piperidines using organometallic chemistry and lactam reduction strategies.White Rose eTheses.Link
-
BenchChem. (2025). Functionalization of Piperidinealkanoic Acids in Drug Discovery.Link
-
PubChem. (2025). Compound Summary: 6-Oxopiperidine-2-carboxylic acid (Structural Analog). National Library of Medicine. Link
